tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Industrial Application
The compound tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is notable for its role in the synthesis of complex molecules, such as vandetanib, a therapeutic agent. Vandetanib synthesis involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes. This compound contributes to a synthetic route that offers higher yields and commercial value, making it significant for industrial production scale (Mi, 2015).
Role in Asymmetric Synthesis of N-heterocycles
In the realm of asymmetric synthesis, chiral sulfinamides, including this compound, are utilized extensively. These compounds serve as crucial intermediates in the stereoselective synthesis of amines and their derivatives, particularly N-heterocycles. The methodology facilitated by these compounds provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, underscoring the structural motif common to many natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental and Toxicological Studies
Environmental and toxicological investigations have examined synthetic phenolic antioxidants (SPAs), including derivatives related to this compound. These studies aim to understand the occurrence, human exposure, and toxicity of SPAs, which are used to extend product shelf life by retarding oxidative reactions. Notably, SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their transformation products have been detected in various environmental matrices and in humans, raising concerns about their potential health impacts (Liu & Mabury, 2020).
Biological Activity of 1,2,4-Triazole Derivatives
The biological activity of 1,2,4-triazole derivatives, including this compound, has been a subject of research. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The exploration of these derivatives in modern organic synthesis highlights their potential in chemical modeling and as biologically active substances (Ohloblina, 2022).
Properties
IUPAC Name |
tert-butyl 4-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-18(2,3)24-17(23)21-11-9-13(10-12-21)15-19-20-16(25)22(15)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,20,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITLFRZZXBFDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=S)N2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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